Cas no 102587-56-4 (N-benzyl-6-chloro-N'-ethyl-1,3,5-triazine-2,4-diamine)

N-benzyl-6-chloro-N'-ethyl-1,3,5-triazine-2,4-diamine structure
102587-56-4 structure
Product Name:N-benzyl-6-chloro-N'-ethyl-1,3,5-triazine-2,4-diamine
CAS-nummer:102587-56-4
MF:C12H14ClN5
MW:263.726060390472
CID:1134249
PubChem ID:190396
Update Time:2025-04-20

N-benzyl-6-chloro-N'-ethyl-1,3,5-triazine-2,4-diamine Chemische en fysische eigenschappen

Naam en identificatie

    • N-benzyl-6-chloro-N'-ethyl-1,3,5-triazine-2,4-diamine
    • HMS2374J22
    • DTXSID40907903
    • 6-chloranyl-N4-ethyl-N2-(phenylmethyl)-1,3,5-triazine-2,4-diamine
    • NCGC00245231-01
    • N-Benzyl-6-chloro-N'-ethyl-[1,3,5]triazine-2,4-diamine
    • N~2~-Benzyl-6-chloro-N~4~-ethyl-1,3,5-triazine-2,4(1H,3H)-diimine
    • AKOS000617898
    • cid_190396
    • 2-N-benzyl-6-chloro-4-N-ethyl-1,3,5-triazine-2,4-diamine
    • SR-01000365880-1
    • BDBM39782
    • CHEMBL1343762
    • 1,3,5-Triazine-2,4-diamine, 6-chloro-N2-ethyl-N4-(phenylmethyl)-
    • 102587-56-4
    • 6-chloro-N4-ethyl-N2-(phenylmethyl)-1,3,5-triazine-2,4-diamine
    • benzyl-[4-chloro-6-(ethylamino)-s-triazin-2-yl]amine
    • SMR000176421
    • MLS000557821
    • N-benzyl-6-chloro-N-ethyl-1,3,5-triazine-2,4-diamine
    • Oprea1_090871
    • Oprea1_690581
    • SR-01000365880
    • 1,3,5-Triazine-2,4-diamine, N-benzyl-6-chloro-N-ethyl-
    • Inchi: 1S/C12H14ClN5/c1-2-14-11-16-10(13)17-12(18-11)15-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,14,15,16,17,18)
    • InChI-sleutel: BZJVYPJKCGVLQV-UHFFFAOYSA-N
    • LACHT: ClC1N=C(N=C(N=1)NCC1C=CC=CC=1)NCC

Berekende eigenschappen

  • Exacte massa: 263.09402
  • Monoisotopische massa: 263.0937732g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 5
  • Zware atoomtelling: 18
  • Aantal draaibare bindingen: 5
  • Complexiteit: 235
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.4
  • Topologisch pooloppervlak: 62.7Ų

Experimentele eigenschappen

  • PSA: 62.73
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